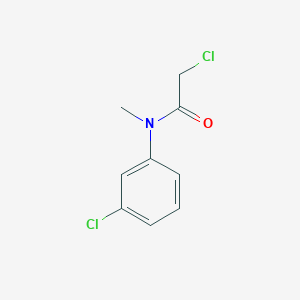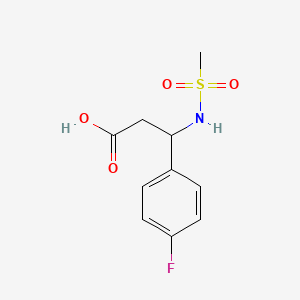
2-chloro-N-(3-chlorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chlorophenyl)-N-methylacetamide, also known as CPCA, is a chemical compound that belongs to the class of amides. CPCA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
2-chloro-N-(3-chlorophenyl)-N-methylacetamide acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of DAT. Increased dopamine levels in the synaptic cleft can lead to changes in neuronal signaling and behavior, including increased locomotor activity, reward-seeking behavior, and addiction potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(3-chlorophenyl)-N-methylacetamide in lab experiments is its high potency and selectivity for DAT. This allows for precise manipulation of dopamine levels in the brain. However, one limitation is that this compound is not suitable for use in vivo, as it does not cross the blood-brain barrier.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-N-(3-chlorophenyl)-N-methylacetamide. One area of interest is the development of more potent and selective DAT inhibitors for use in neuroscience research. Another area of interest is the study of the role of DAT in other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and other DAT inhibitors in order to develop more effective treatments for these disorders.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of sodium carbonate and acetonitrile. The resulting product is then treated with methylamine to yield this compound. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-chlorophenyl)-N-methylacetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This compound has also been used to study the role of DAT in drug addiction and other neurological disorders.
Propiedades
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-4-2-3-7(11)5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULPGMPZGLDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)





![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
